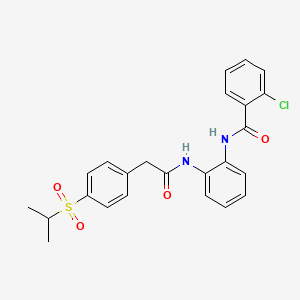

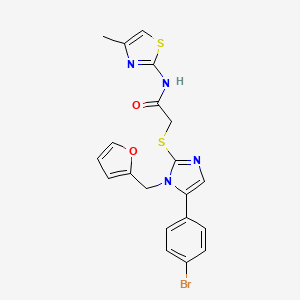

2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) .Chemical Reactions Analysis

Organoboron compounds, which are often used in the synthesis of compounds like 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Polymer Chemistry

- A study by Narumi et al. (2008) utilized a 2-chloropropionamide derivative with an azido group as an initiator for the Atom Transfer Radical Polymerization (ATRP) of N-isopropylacrylamide (NIPAM). This process produced poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group, which could then undergo 'click' reactions with acetylene derivatives. The resulting PNIPAM derivatives displayed variable Lower Critical Solution Temperatures (LCSTs), demonstrating the potential of such compounds in creating temperature-responsive polymers (Narumi et al., 2008).

Receptor Binding Site Mapping

- Kersey et al. (1996) reported on a photoactivatable analogue of SR 48968, which binds with high affinity to the NK2 receptor. This analogue, containing a diazirine moiety, is valuable for mapping the antagonist binding site of the NK2 receptor, indicating the use of similar compounds in receptor studies and drug design (Kersey et al., 1996).

Chemical Synthesis and Reactivity Studies

- A study by Ishibashi et al. (1985) involved the reaction of 2-chloro-N,N-dimethyl-2-(phenylthio) acetamide with various olefins, leading to the synthesis of benzothiopyran derivatives. Such research demonstrates the role of chloroacetamide derivatives in synthesizing heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Ishibashi et al., 1985).

Crystallography and Molecular Structure

- Research by Gowda et al. (2007) on N-(2,3-Dichlorophenyl)benzamide revealed insights into the molecular structure and conformation of similar compounds, including 2-chloro-N-phenylbenzamide derivatives. This study is significant for understanding molecular interactions and hydrogen bonding patterns in crystallography (Gowda et al., 2007).

Green Chemistry in Drug Design

- Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of N-(4-hydroxyphenyl)acetamide. This research highlights the application of green chemistry principles in the design and discovery of drug analogues, emphasizing sustainable practices in pharmaceutical development (Dathu Reddy et al., 2014).

Organometallic Chemistry

- Facchin et al. (2002) conducted a study on the synthesis and reactivity of phenyl isocyanides, including 2-(trimethylsiloxymethyl)phenyl isocyanide. This research contributes to the understanding of organometallic reactions and coordination chemistry, which are crucial in catalysis and materials science (Facchin et al., 2002).

Mecanismo De Acción

As a cyclin-dependent kinase (CDK) inhibitor, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide likely works by blocking the activity of CDKs, which are enzymes that regulate the cell cycle.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKLJJBETHFKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)

![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)

![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)

![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)

![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)